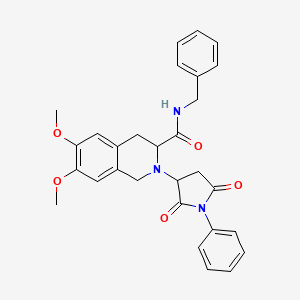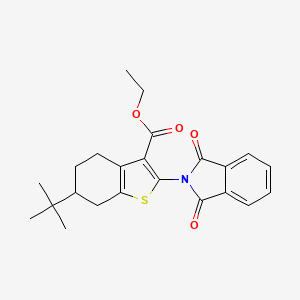![molecular formula C15H13BrCl3NO5 B11481403 (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one](/img/structure/B11481403.png)
(3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE is a complex organic molecule featuring a benzopyran core substituted with bromine, nitro, and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of bromine, nitro, and trichloromethyl groups through electrophilic substitution reactions. The final step involves the formation of the hydroxypent-3-en-2-one moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzopyrans, and various oxidized forms of the compound.
Scientific Research Applications
(3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets, leading to changes in their activity and subsequent biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[6-CHLORO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE
- (3Z)-3-[6-FLUORO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE
Uniqueness
The uniqueness of (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13BrCl3NO5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C15H13BrCl3NO5/c1-6(21)11(7(2)22)12-9-5-8(16)3-4-10(9)25-14(15(17,18)19)13(12)20(23)24/h3-5,12-14,21H,1-2H3/b11-6+/t12-,13-,14-/m0/s1 |
InChI Key |
PDOMCSKRLYLTKS-HAAZFRHNSA-N |
Isomeric SMILES |
C/C(=C(\[C@H]1[C@@H]([C@H](OC2=C1C=C(C=C2)Br)C(Cl)(Cl)Cl)[N+](=O)[O-])/C(=O)C)/O |
Canonical SMILES |
CC(=C(C1C(C(OC2=C1C=C(C=C2)Br)C(Cl)(Cl)Cl)[N+](=O)[O-])C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B11481324.png)
![2-amino-7-[4-(cyclopentyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11481326.png)
![4-Hydroxy-2-oxo-6-[(pyridin-2-ylmethyl)sulfanyl]-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11481329.png)

![N-{2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11481335.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11481342.png)

![Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B11481350.png)
![N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11481370.png)
![1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11481371.png)
![ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11481386.png)
methanol](/img/structure/B11481393.png)
![N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11481398.png)
![ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11481417.png)
